molecular formula C17H12ClN5S B2728226 1-(3-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1207006-47-0

1-(3-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2728226
CAS RN: 1207006-47-0
M. Wt: 353.83
InChI Key: JUVLLVINIZRTNZ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a triazole derivative and has been studied for its unique properties such as antitumor and antifungal activities.

Scientific Research Applications

Antimicrobial Activities

Compounds related to 1-(3-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine have demonstrated promising antimicrobial activities. For instance, novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties have been synthesized, exhibiting significant in vitro biological activity against Gram-positive and Gram-negative bacterial strains (Idrees, Kola, & Siddiqui, 2019). Additionally, derivatives like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have shown moderate antimicrobial activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Corrosion Inhibition

Certain thiazole and thiadiazole derivatives, closely related to the chemical structure , have been studied for their effectiveness in inhibiting the corrosion of iron. Quantum chemical parameters and molecular dynamics simulations were used to predict these performances, with theoretical data aligning well with experimental inhibition efficiency results (Kaya et al., 2016).

Structural and Physical Characterization

Structural and physical characterization of similar compounds has been a focus of several studies. For instance, the synthesis and structural characterization of isostructural thiazoles, including compounds with chlorophenyl and fluorophenyl groups, have been reported, offering insights into their molecular structure and stability (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Photophysical Properties

Studies on derivatives of 1,3,4-thiadiazole have also included investigations into their photophysical properties. For example, novel photoactive thiazolo[3,2-a][1,3,5]triazines synthesized from aminobenzoate showed significant fluorescence quantum yield and other properties positioning them as efficient fluorescent materials (Sravanthi & Manju, 2015).

Antifungal Activity

Compounds like N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines, structurally similar to the compound , have been synthesized and tested for their fungicidal activity against plant pathogenic fungi. These derivatives maintained their antifungal activity and showed potential as low-toxicity fungicides (Arnoldi et al., 2007).

properties

IUPAC Name

3-(3-chlorophenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-12-7-4-8-13(9-12)23-16(19)15(21-22-23)17-20-14(10-24-17)11-5-2-1-3-6-11/h1-10H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVLLVINIZRTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine

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